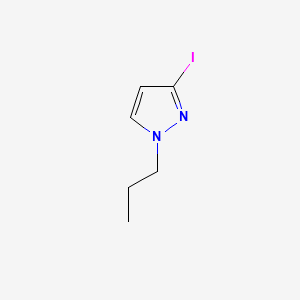

3-Iodo-1-propyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKECSHRUAMABEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716706 | |

| Record name | 3-Iodo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-09-2 | |

| Record name | 1H-Pyrazole, 3-iodo-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-1-propyl-1H-pyrazole chemical properties

An In-depth Technical Guide to 3-Iodo-1-propyl-1H-pyrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is a substituted pyrazole derivative. The introduction of an iodine atom at the 3-position and a propyl group at the 1-position of the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly for introducing the pyrazole scaffold into more complex molecules via cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | Calculated |

| Monoisotopic Mass | 235.98105 Da | [1] |

| Appearance | White to off-white crystalline solid (expected, based on parent compound) | [2][3] |

| Melting Point | 66-72 °C (for parent 3-Iodo-1H-pyrazole) | [2] |

| Boiling Point | 291.9±13.0 °C (Predicted for parent 3-Iodo-1H-pyrazole) | [3] |

| pKa | 11.20±0.10 (Predicted for parent 3-Iodo-1H-pyrazole) | [3] |

| Solubility | Insoluble in water (for parent 3-Iodo-1H-pyrazole) | [3] |

| Predicted XlogP | 1.7 |[1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| SMILES | CCCN1C=CC(=N1)I | [1] |

| InChI | InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | [1] |

| InChIKey | GKECSHRUAMABEX-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of 3-Iodo-1H-pyrazole. The parent iodinated pyrazole itself can be synthesized from pyrazole via a protection-iodination-deprotection sequence.

Logical Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazole from Pyrazole [4] This procedure involves the iodination of a protected pyrazole intermediate.

-

Protection: Pyrazole is first protected, for example, as 1-(2-trimethylsilyl-ethoxymethyl)-1H-pyrazole (SEM-pyrazole). To a suspension of sodium hydride (NaH) in tetrahydrofuran (THF), a solution of pyrazole in THF is added slowly. After stirring, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added, and the reaction is stirred overnight.

-

Iodination: The protected SEM-pyrazole is dissolved in THF and cooled to -78°C. A solution of n-butyllithium (nBuLi) is added slowly, and the mixture is stirred for 45 minutes. A solution of iodine in THF is then added dropwise. The reaction is allowed to warm to room temperature over 2 hours.

-

Deprotection: The resulting 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole is then deprotected to yield 3-Iodo-1H-pyrazole.

Protocol 2: Synthesis of this compound (N-Alkylation) This is a general procedure for the N-alkylation of pyrazoles.

-

Preparation: To a solution of 3-Iodo-1H-pyrazole in a suitable aprotic solvent like dimethylformamide (DMF) or THF, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0°C.

-

Reaction: The mixture is stirred for approximately 30 minutes to allow for the formation of the pyrazolate anion.

-

Alkylation: 1-Iodopropane or 1-bromopropane is added dropwise to the reaction mixture.

-

Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield pure this compound.

Reactivity and Cross-Coupling

The carbon-iodine bond in this compound is a key site for reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions. These reactions allow for the straightforward introduction of carbon-based substituents at the 3-position of the pyrazole ring.[5][6]

Caption: Sonogashira cross-coupling reaction of this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

|---|---|

| ¹H NMR | - Signals corresponding to the propyl group protons (-CH₂CH₂CH₃): a triplet around 0.9 ppm (3H), a sextet around 1.8 ppm (2H), and a triplet around 4.1 ppm (2H).- Two distinct signals for the pyrazole ring protons, likely appearing as doublets in the aromatic region (approx. 6.5-7.5 ppm). |

| ¹³C NMR | - Signals for the three carbons of the propyl group.- Signals for the three carbons of the pyrazole ring. The carbon bearing the iodine atom (C3) would be significantly shifted. |

| IR | - C-H stretching vibrations for the alkyl and aromatic groups.- C=C and C=N stretching vibrations characteristic of the pyrazole ring. |

| MS (ESI) | Predicted m/z for adducts: [M+H]⁺: 236.98833, [M+Na]⁺: 258.97027.[1] |

Applications in Research and Development

Pyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry and materials science.[10][11] this compound serves as a versatile building block for creating more complex molecules with potential biological activity.

-

Pharmaceutical Development: The pyrazole nucleus is a core component of numerous drugs, including anti-inflammatory, anti-cancer, and anti-microbial agents.[2][10][12] This compound can be used to synthesize novel drug candidates targeting specific biological pathways.[2]

-

Agrochemical Chemistry: It acts as a key intermediate in the synthesis of modern fungicides and herbicides, contributing to enhanced crop protection.[2]

-

Material Science: Pyrazole derivatives are used in the formulation of advanced materials, such as polymers and coatings, to improve durability and resistance.[2]

-

Organic Synthesis: As a halogenated heterocycle, it is a valuable intermediate for constructing complex molecular architectures.[2]

Safety and Handling

Safety data for this compound is not explicitly available. The following information is based on the parent compound, 3-Iodo-1H-pyrazole, and should be considered for handling.

Table 4: GHS Hazard Information (for 3-Iodo-1H-pyrazole)

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Acute toxicity, oral | H302: Harmful if swallowed | [13] |

| Skin corrosion/irritation | H315: Causes skin irritation | [13][14] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [13][14] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |[13][14] |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][16]

-

Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed and store locked up.[14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

References

- 1. PubChemLite - this compound (C6H9IN2) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Iodo-1H-pyrazole CAS#: 4522-35-4 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. nbinno.com [nbinno.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Iodo-1-propyl-1H-pyrazole (CAS: 1334500-09-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Iodo-1-propyl-1H-pyrazole, CAS number 1334500-09-2. Due to the limited publicly available data on this specific molecule, this document consolidates the existing information and provides logical extrapolations based on related compounds to offer a foundational resource for research and development activities.

Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for their prevalence in medicinal chemistry.[1] The introduction of an iodine atom and a propyl group influences its physicochemical properties, making it a potential intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1334500-09-2 | [2][3][4][5] |

| Molecular Formula | C6H9IN2 | [2][4] |

| Molecular Weight | 236.05 g/mol | [4] |

| Synonyms | 3-Iodo-1-propylpyrazole, 1H-Pyrazole, 3-iodo-1-propyl- | [2][4] |

| Predicted Boiling Point | 255.4 ± 13.0 °C | [4] |

| Predicted Density | 1.78 ± 0.1 g/cm³ | [4] |

| Predicted pKa | -0.01 ± 0.10 | [4] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [4][6] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route involves the N-alkylation of 3-iodopyrazole with a propyl halide or the direct iodination of N-propylpyrazole. The latter is often more regioselective.

Representative Experimental Protocol: Iodination of 1-Propyl-1H-pyrazole

This protocol is adapted from general methods for the iodination of N-alkylpyrazoles.

Materials:

-

1-Propyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Dissolve 1-Propyl-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Potential Applications in Drug Discovery

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[1] They are known to target a wide range of biological entities, including enzymes and receptors. The presence of an iodine atom on the pyrazole ring of this compound makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Conceptual Role as a Scaffold for Enzyme Inhibitors

The pyrazole scaffold can serve as a bioisostere for other aromatic rings and can engage in hydrogen bonding and other non-covalent interactions within an enzyme's active site. The 'iodo' group at the 3-position provides a handle for chemical elaboration to synthesize a library of compounds for screening against a therapeutic target.

Safety and Handling

Based on hazard statements for similar iodo-pyrazole compounds, this compound should be handled with care.[4] It is predicted to cause skin and serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest its utility as a building block for the creation of more complex molecules. The synthetic protocols and conceptual applications presented in this guide are based on established chemical principles and data from analogous compounds, providing a starting point for further research and development. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Iodo-1-propylpyrazole, CasNo.1334500-09-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. This compound | 1334500-09-2 [sigmaaldrich.com]

- 4. 3-Iodo-1-propylpyrazole | 1334500-09-2 [chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 1334500-09-2|this compound|BLD Pharm [bldpharm.com]

Core Principles of Electrophilic Iodination of Pyrazole

An In-depth Technical Guide to the Electrophilic Iodination of 1-Propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1-propyl-1H-pyrazole, a key transformation for the synthesis of functionalized pyrazole derivatives. The introduction of an iodine atom onto the pyrazole ring, particularly at the C-4 position, furnishes a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide details the core principles of this reaction, presents a comparative analysis of common iodination methodologies, provides detailed experimental protocols, and outlines the reaction mechanism and experimental workflow through graphical representations.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is the most electron-rich and sterically accessible site, rendering it the preferred position for electrophilic attack.[1] The general mechanism involves the generation of an electrophilic iodine species (I+) or a polarized iodine molecule, which is then attacked by the nucleophilic pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[1] The regioselectivity for the C-4 position is a well-established principle for a wide range of substituted pyrazoles.[2]

Comparative Analysis of Iodination Methodologies

Several methods have been reported for the effective electrophilic iodination of pyrazoles. The choice of methodology often depends on the substrate's reactivity, the presence of other functional groups, and considerations for environmental impact. Below is a summary of prominent methods with their respective conditions and typical yields.

| Method/Reagent | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity | Notes |

| Method 1 | Iodine (I₂) / Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Good to Excellent | C-4 | Highly effective for a range of substituted pyrazoles.[1][2] |

| Method 2 | N-Iodosuccinimide (NIS) / Acid | Acetonitrile or Dichloromethane / Acetic Acid, TFA | 0 - 80 | Good | C-4 | Suitable for substrates sensitive to strong oxidizing conditions.[2][3] |

| Method 3 | Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Water | Room Temperature | Good to Excellent | C-4 | An environmentally benign ("green") method with water as the only by-product.[1][4] |

| Method 4 | Iodine (I₂) / Iodic Acid (HIO₃) | Acetic Acid / Carbon Tetrachloride | Room Temperature | Efficient | C-4 | Proceeds efficiently for practically any pyrazole.[5] |

Experimental Protocols

Detailed methodologies for the key iodination methods adaptable for 1-propyl-1H-pyrazole are provided below.

Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles.[1]

Procedure:

-

To a solution of 1-propyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).[1]

-

Reflux the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the solvent in vacuo.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-1-propyl-1H-pyrazole.[1]

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles with functional groups that may be sensitive to the oxidative conditions of the CAN/I₂ system.[2]

Procedure:

-

In a round-bottom flask, dissolve 1-propyl-1H-pyrazole (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (NIS) (1.1 eq., 1.1 mmol, 247 mg).[2]

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA), dropwise to the reaction mixture.[2]

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature if the reaction is sluggish.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Method 3: Green Iodination using Iodine and Hydrogen Peroxide (H₂O₂)

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[4]

Procedure:

-

In a reaction vessel, suspend 1-propyl-1H-pyrazole (1.0 mmol) in water (5 mL).[6]

-

Add iodine (0.5 equiv., 0.5 mmol, 127 mg) to the suspension.[4]

-

Add 30% aqueous hydrogen peroxide (0.6 equiv., 0.6 mmol) dropwise to the stirred mixture.[4]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic substitution mechanism for the iodination of 1-propyl-1H-pyrazole at the C-4 position.

Caption: Mechanism of electrophilic iodination of 1-propyl-1H-pyrazole.

Experimental Workflow

The general workflow for the synthesis and purification of 4-iodo-1-propyl-1H-pyrazole is depicted below.

Caption: General experimental workflow for the synthesis of 4-iodopyrazole.

References

Regioselective Synthesis of 3-Iodo-1-Alkylpyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the regioselective synthesis of 3-iodo-1-alkylpyrazoles. These compounds are valuable intermediates in medicinal chemistry and materials science, primarily due to the synthetic versatility of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions. This guide details key synthetic strategies, presents comparative data in structured tables, provides explicit experimental protocols, and illustrates the reaction pathways using logical diagrams.

Introduction

The pyrazole scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of an iodine atom at the C3-position of a 1-alkylpyrazole ring opens up a gateway for the synthesis of a diverse array of derivatives. However, achieving regioselective C3-iodination can be challenging due to the electronic nature of the pyrazole ring, which typically favors electrophilic substitution at the C4-position. This guide explores the primary strategies to overcome this challenge and selectively synthesize the desired 3-iodo-1-alkylpyrazole isomers.

Two principal synthetic routes are discussed herein:

-

Two-Step Synthesis: This approach involves the initial synthesis of a 3-iodo-1H-pyrazole intermediate, followed by its N-alkylation. This is often the most reliable method to ensure the desired regiochemistry.

-

Cyclization Strategies: This route involves the construction of the 3-iodopyrazole ring from acyclic precursors, where the iodine atom is incorporated during the cyclization process.

Two-Step Synthesis: 3-Iodination followed by N-Alkylation

This robust strategy separates the C-iodination and N-alkylation steps, providing excellent control over the final product's regiochemistry.

Step 1: Synthesis of 3-Iodo-1H-pyrazole Intermediates

The direct iodination of 1H-pyrazole is often unselective. A more effective approach involves the protection of the pyrazole nitrogen, followed by a halogen dance reaction or deprotonation-iodination sequence. A highly successful method involves the synthesis of a protected 3-iodo-1H-pyrazole, such as 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole [1]

This protocol describes the protection of 3-iodo-1H-pyrazole with ethyl vinyl ether.

-

Materials: 3-Iodo-1H-pyrazole, ethyl vinyl ether, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of 3-iodo-1H-pyrazole (0.26 mol) in dichloromethane, add a catalytic amount of trifluoroacetic acid.

-

Add ethyl vinyl ether dropwise to the stirred solution at a temperature maintained between 28-33 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole as a slightly yellow oil.

-

Quantitative Data Summary

| Compound | Starting Material | Reagents | Yield | Boiling Point |

| 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | 3-Iodo-1H-pyrazole | Ethyl vinyl ether, TFA | 92% | 72 °C (1.8 mbar) |

Characterization Data: [1]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 1.03 (t, J 7.0 Hz, 3H, CH₂CH₃), 1.56 (d, J 6.0 Hz, 3H, CHCH₃), 3.17 (tt, J 9.6, 5.4 Hz, 1H, CHHCH₃), 3.45 – 3.36 (m, 1H, CHHCH₃), 5.54 (q, J 6.0 Hz, 1H, NCH), 6.53 (d, J 2.4 Hz, 1H, Ar-H), 7.84 (d, J 2.4 Hz, 1H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1.

-

MS, m/z (%): 140 (1), 125 (2), 96 (49), 73 (12), 45 (100).

Logical Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of 3-iodo-1-alkylpyrazoles.

Step 2: N-Alkylation of 3-Iodo-1H-pyrazole Intermediates

The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. For unsymmetrically substituted pyrazoles, the regioselectivity of the alkylation is influenced by both steric and electronic factors. In the case of 3-iodopyrazole, the bulky iodine atom at the C3 position generally directs the alkylation to the less sterically hindered N1 position.

General Experimental Protocol: N-Alkylation of Pyrazoles

This protocol is a general procedure that can be adapted for the N-alkylation of 3-iodopyrazole intermediates.

-

Materials: 3-Iodo-1H-pyrazole (or its protected form), alkylating agent (e.g., alkyl halide, dialkyl sulfate), base (e.g., K₂CO₃, NaH, Cs₂CO₃), solvent (e.g., DMF, acetonitrile, acetone).

-

Procedure:

-

To a solution of the 3-iodopyrazole in the chosen solvent, add the base and stir the mixture for a short period at room temperature.

-

Add the alkylating agent to the suspension.

-

The reaction mixture is then stirred at an appropriate temperature (from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

After completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated 3-iodopyrazole.

-

Factors Influencing N-Alkylation Regioselectivity

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents at C3 or C5 will favor alkylation at the less hindered nitrogen. For 3-iodopyrazole, N1-alkylation is generally favored. |

| Electronic Effects | Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. |

| Nature of the Base | The choice of base and counter-ion can influence the site of alkylation. |

| Alkylating Agent | The steric bulk of the alkylating agent can also play a role in determining the regioselectivity. |

Cyclization Strategies for the Direct Synthesis of 3-Iodo-1-Alkylpyrazoles

While less common, it is possible to construct the 3-iodo-1-alkylpyrazole ring system directly from acyclic precursors. These methods often involve the reaction of a suitably substituted hydrazine with a 1,3-dielectrophilic species where one of the electrophilic carbons is pre-functionalized with iodine.

One potential, though not widely documented, approach could involve the cyclization of a β-iodo-α,β-unsaturated ketone or aldehyde with an alkylhydrazine.

Conceptual Cyclization Pathway

Caption: Conceptual pathway for the direct synthesis of 3-iodo-1-alkylpyrazoles via cyclization.

Conclusion

The regioselective synthesis of 3-iodo-1-alkylpyrazoles is most reliably achieved through a two-step process involving the initial synthesis of a 3-iodo-1H-pyrazole intermediate, often in a protected form, followed by N-alkylation. This approach provides excellent control over the regiochemical outcome. While direct cyclization methods are conceivable, they are less developed. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access these valuable synthetic building blocks. The choice of a specific synthetic route will depend on the desired scale, the availability of starting materials, and the specific substitution pattern of the target molecule.

References

Technical Guide: Safety and Handling of 3-Iodo-1-propyl-1H-pyrazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and disposal information for 3-Iodo-1-propyl-1H-pyrazole (CAS No. 1334500-09-2). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical intermediate safely and effectively. This compound is primarily used for research and development purposes, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize its GHS classification and associated hazard and precautionary statements.[2]

Table 1: GHS Hazard Classification

| Classification | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Specific Target Organ Toxicity — Single Exposure (STOT SE3) | 3 |

Source: ChemicalBook Safety Data Sheet[2]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash hands and exposed skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P317 | IF SWALLOWED: Get medical help.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3] |

Source: ChemicalBook Safety Data Sheet, ECHEMI Safety Data Sheet[2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized below.

Table 3: Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 1334500-09-2 | [2][4] |

| Molecular Formula | C₆H₉IN₂ | [2][4] |

| Molecular Weight | 236.05 g/mol | [2][4] |

| Boiling Point | 255.4 ± 13.0 °C (Predicted) | [4] |

| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | -0.01 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area.[2][3] Use of a chemical fume hood is strongly recommended.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5]

-

Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[5] Inspect gloves before use.[5] Contaminated clothing should be removed immediately and washed before reuse.[2]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[6]

Safe Handling and Hygiene

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid ingestion and inhalation.[5]

-

Do not eat, drink, or smoke in the laboratory or when handling the product.[2][5]

-

Wash hands thoroughly after handling and before breaks.[5]

Storage

-

Store in a dry, cool, and well-ventilated place.[2][3][6] Recommended storage temperature is between 2-8°C.[4]

-

Keep the container tightly closed to prevent moisture contamination.[2][3]

-

Store locked up and away from incompatible materials such as strong oxidizing and reducing agents.[2][6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.1.

-

Containment: Prevent the substance from entering drains. Cover drains if necessary.

-

Cleanup: For spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.[6] Collect the material and place it into a suitable, closed container for disposal.[6]

Disposal

-

Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[2][3]

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[6]

Visualized Workflows and Relationships

To aid in understanding the necessary safety procedures, the following diagrams illustrate key workflows and logical relationships for handling this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: First aid decision-making logic following an exposure event.

References

Stability and Storage of 3-Iodo-1-propyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 3-Iodo-1-propyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific stability data for this compound, this guide consolidates information from safety data sheets (SDS) of structurally similar compounds, including 3-Iodo-1H-pyrazole and its N-methyl analog, to provide robust recommendations for handling and storage.

Overview and Chemical Properties

This compound is a substituted pyrazole with a molecular formula of C6H9IN2.[2] The presence of an iodine atom on the pyrazole ring makes it a versatile synthetic building block, particularly in cross-coupling reactions for the development of novel therapeutic agents and crop protection chemicals.[1][3] However, the C-I bond and the pyrazole ring system can be susceptible to degradation under improper storage conditions.

Table 1: Chemical and Physical Properties of Related Compounds

| Property | 3-Iodo-1H-pyrazole | 3-Iodo-1-methyl-1H-pyrazole |

| Molecular Formula | C3H3IN2[1] | C4H5IN2[4] |

| Molecular Weight | 193.97 g/mol [1] | 208.00 g/mol [4] |

| Appearance | White to off-white crystalline solid[1] | Liquid[4] |

| Melting Point | 66-72 °C[1] | Not Applicable |

| Boiling Point | 291.9±13.0 °C (Predicted)[5] | Not Available |

| Density | 2.335±0.06 g/cm3 (Predicted)[5] | 1.936 g/mL at 25 °C[4] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following recommendations are based on information for analogous compounds.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Source |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C. | To minimize thermal degradation. | [1][6][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed. | To prevent oxidation and moisture-induced degradation. | [6][7][8][9] |

| Light | Keep in a dark place. The compound is listed as light-sensitive. | To prevent photochemical degradation. | [5] |

| Ventilation | Store in a well-ventilated area. | To ensure safe handling and dissipation of any potential vapors. | [6][7][8] |

Stability and Incompatibility

While specific degradation pathways for this compound are not extensively documented, general chemical principles and data from similar compounds suggest potential instabilities.

Table 3: Chemical Incompatibilities

| Incompatible Substance | Potential Hazard | Rationale | Source |

| Strong Oxidizing Agents | Can lead to vigorous reactions and degradation of the compound. | The pyrazole ring and the iodide substituent can be susceptible to oxidation. | [7][9] |

| Strong Reducing Agents | May cause de-iodination. | The carbon-iodine bond can be cleaved by strong reducing agents. | [7] |

| Heat, Sparks, Open Flames | Risk of thermal decomposition. | As with many organic compounds, high temperatures can lead to breakdown. | [9] |

| Moisture | Potential for hydrolysis or other moisture-mediated degradation. | To maintain the integrity of the compound. | [9] |

Experimental Protocols: General Stability Assessment

While specific experimental data for this compound is not available, a general protocol for assessing the stability of a new chemical entity (NCE) is provided below. This can be adapted to study the stability of the target compound.

Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare multiple, accurately weighed samples of this compound in sealed, amber glass vials under an inert atmosphere.

-

Storage Conditions: Store the vials under a range of accelerated conditions, such as:

-

40 °C / 75% Relative Humidity (RH)

-

25 °C / 60% RH

-

5 °C (refrigerated)

-

Photostability chamber (ICH Q1B)

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to determine the purity of the compound and identify any degradation products.

-

Data Evaluation: Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation rate and estimate the shelf life.

Visualized Workflows and Pathways

The following diagrams illustrate key logical relationships and procedural workflows for the handling and storage of this compound.

Caption: Workflow for receiving, handling, and storing this compound.

Caption: Factors that can potentially lead to the degradation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C6H9IN2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]

- 5. 3-Iodo-1H-pyrazole CAS#: 4522-35-4 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

3-Iodo-1-propyl-1H-pyrazole: A Versatile Intermediate for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-propyl-1H-pyrazole is a key synthetic intermediate, valued for its utility in the construction of complex molecular architectures. The presence of a propyl group at the N1 position and an iodine atom at the C3 position of the pyrazole ring allows for regioselective functionalization, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of substituents at various positions on the pyrazole ring is a common strategy for modulating the biological activity and pharmacokinetic properties of these molecules.

This compound serves as a versatile precursor for the synthesis of diverse 3-substituted pyrazole derivatives. The carbon-iodine bond at the C3 position is particularly amenable to transformation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to a vast chemical space of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[1][3][5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 3-iodo-1H-pyrazole. The first step involves the N-alkylation of the pyrazole ring with a propyl halide, followed by purification.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Iodo-1H-pyrazole

-

Propyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-iodo-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add propyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Note: This is a generalized procedure based on standard N-alkylation of pyrazoles. Optimization of reaction conditions may be necessary to achieve optimal yields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉IN₂ | |

| Molecular Weight | 236.05 g/mol | |

| Appearance | Expected to be a solid or oil | |

| Solubility | Soluble in common organic solvents | |

| Predicted ¹H NMR (CDCl₃) | δ 7.5-7.6 (d, 1H), 6.3-6.4 (d, 1H), 4.0-4.1 (t, 2H), 1.8-1.9 (m, 2H), 0.9-1.0 (t, 3H) | |

| Predicted ¹³C NMR (CDCl₃) | δ 140-141, 115-116, 90-91, 55-56, 23-24, 11-12 |

Note: Predicted NMR data is based on analogous structures and may vary from experimental values.

Applications in Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 3-position of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.[6][7]

Generalized Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a suitable solvent (e.g., dioxane/water, toluene, DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100-110 | 75-98 |

| XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 80-99 |

Table 1: Representative conditions for Suzuki-Miyaura coupling of 3-iodopyrazoles.[6][7]

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 3-alkynyl-1-propyl-1H-pyrazoles by reacting this compound with terminal alkynes.[8][9][10]

Generalized Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).

-

Add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the 3-alkynylpyrazole product.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄, CuI | Et₃N | THF | 25-50 | 70-90 |

| PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 25-60 | 75-95 |

Table 2: Representative conditions for Sonogashira coupling of 3-iodopyrazoles.[8][9][10]

Application in Drug Discovery: Kinase Inhibitors

Pyrazole-containing compounds are widely recognized for their potential as kinase inhibitors.[1][3][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the 3-position of the pyrazole ring using this compound as a starting material makes it a valuable tool in the synthesis of focused libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of 3-substituted pyrazoles. The demonstrated utility of the pyrazole scaffold in drug discovery, particularly in the development of kinase inhibitors, underscores the importance of this compound as a key building block for medicinal chemists and researchers in related fields. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 3-Iodo-1-propyl-1H-pyrazole. This versatile building block is valuable in the synthesis of novel 3-aryl-1-propyl-1H-pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position of the pyrazole ring.[1][2] The protocols and data presented herein are designed to serve as a comprehensive guide for chemists in academic and industrial research settings.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an organoboron reagent, typically an arylboronic acid or its corresponding ester, in the presence of a base.

Figure 1: General scheme of the Suzuki coupling reaction.

Data Presentation: A Summary of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the optimal selection of catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported in the literature for Suzuki couplings of analogous iodo-pyrazole and iodo-indazole derivatives, providing a strong starting point for optimization with this compound.

| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 0.1-0.2 | Not Specified | [3] |

| 2 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (MW) | 0.67 | Not Specified | [4] |

| 3 | 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good to Excellent | [5] |

| 4 | 3-Iodo-1H-indazole | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | Dioxane | Not Specified (MW) | Not Specified | 60 | [6] |

| 5 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2.5) | DME/H₂O (10:1) | Reflux | Long | 14 | [2] |

| 6 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | Not Specified | Not Specified | Not Specified | Not Specified | 67-89 | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from procedures for similar iodopyrazole substrates and is designed for rapid reaction screening and synthesis.[3][4]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane or 1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial (10-20 mL capacity) with a stir bar

Procedure:

-

To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the solvent system, for example, a 4:1 mixture of dioxane and water.

-

Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a temperature between 90-120 °C for 10-40 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction vial to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-propyl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol outlines a general procedure using standard laboratory equipment.[5][8]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)

-

Base (e.g., K₃PO₄, Na₂CO₃, or K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the chosen solvent system.

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add the palladium catalyst (2-5 mol%) under a counterflow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 3-iodo-1-propyl-1H-pyrazole, a key reaction for the synthesis of novel pyrazole-based compounds with significant potential in drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of alkynyl moieties via Sonogashira coupling allows for the exploration of new chemical space and the development of potent and selective therapeutic agents.[1][2]

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] Catalyzed by palladium and copper complexes, this reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in organic synthesis.[3][6] The Sonogashira coupling of this compound enables the introduction of diverse alkynyl groups at the 3-position of the pyrazole ring, yielding 3-alkynyl-1-propyl-1H-pyrazole derivatives. These products are valuable intermediates and potential drug candidates, particularly in the area of oncology and kinase inhibitor development.[7][8]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3][9]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-1-propyl-1H-pyrazole product and regenerate the active Pd(0) catalyst.

Experimental Protocols

Synthesis of Starting Material: this compound

General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from procedures for the Sonogashira coupling of similar N-substituted 3-iodopyrazoles.[10]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

-

CuI (0.04-0.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of N-substituted 3-iodopyrazoles with various terminal alkynes. These data are based on published results for structurally similar compounds and serve as a guide for optimizing the reaction of this compound.[10][11]

| Entry | 3-Iodopyrazole Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 60 | 3 | 92 |

| 2 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1-Hexyne | Pd(PPh₃)₄ / CuI | TEA | THF | 65 | 5 | 85 |

| 3 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 3-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 4 | 90 |

| 4 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | TEA | Toluene | 80 | 6 | 88* |

*Yields are estimated based on typical outcomes for similar substrates and may require optimization.

Applications in Drug Development

Derivatives of 3-alkynyl-1-propyl-1H-pyrazole are of significant interest in drug discovery due to the diverse biological activities exhibited by pyrazole-containing molecules.[1][12] These compounds have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory agents.[13][14][15][16]

For instance, pyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[17][18][19] The introduction of an alkynyl group via the Sonogashira coupling can enhance the binding affinity and selectivity of these compounds for their target kinases.

One notable application is the development of inhibitors for the MAPK/ERK pathway, which is a key signaling cascade involved in cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. The 3-(phenylethynyl)-1H-pyrazole scaffold has been explored for the development of multi-kinase inhibitors that target components of this pathway.[7]

Visualizations

Sonogashira Coupling Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling.

Simplified MAPK/ERK Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium- or copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent motifs in a vast number of biologically active molecules. The 3-amino-1-propyl-1H-pyrazole scaffold, in particular, is of significant interest as a building block for various therapeutic agents.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 3-iodo-1-propyl-1H-pyrazole with a range of primary and secondary amines. The choice of catalytic system is crucial and is primarily dictated by the nature of the amine coupling partner, specifically the presence or absence of β-hydrogens.

Synthesis of Starting Material: this compound

A two-step synthesis is typically employed to prepare the starting material. First, 3-iodo-1H-pyrazole is synthesized from 1H-pyrazole. Subsequently, the pyrazole is N-alkylated with a propyl halide.

Protocol for Synthesis of this compound

Step 1: Iodination of 1H-Pyrazole

-

To a solution of 1H-pyrazole (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-pyrazole.

Step 2: N-Propylation of 3-Iodo-1H-pyrazole

-

To a solution of 3-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).

-

Add 1-iodopropane or 1-bromopropane (1.1-1.2 equiv) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter off the base and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Amination (for Amines Lacking β-Hydrogens)

For the coupling of this compound with amines that do not possess β-hydrogens, such as arylamines and certain secondary cyclic amines (e.g., morpholine), a palladium-catalyzed system is generally most effective.

Data Presentation: Palladium-Catalyzed Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 88-96 |

| 3 | Morpholine | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu (2.0) | Toluene | 110 | 8 | 80-90 |

| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 16 | 75-85 |

Experimental Protocol: Palladium-Catalyzed Amination

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

-

Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1-propyl-1H-pyrazole derivative.

Copper-Catalyzed Amination (for Amines with β-Hydrogens)

For the coupling of this compound with primary and secondary aliphatic amines that contain β-hydrogens, a copper-catalyzed system is often preferred to avoid potential β-hydride elimination, which can be a competing side reaction with palladium catalysts.[1]

Data Presentation: Copper-Catalyzed Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butylamine | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 70-80 |

| 2 | Piperidine | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-85 |

| 3 | Cyclohexylamine | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 65-75 |

| 4 | Diethylamine | CuI (10) | None | Cs₂CO₃ (2.0) | DMF | 120 | 24 | 60-70 |

Experimental Protocol: Copper-Catalyzed Amination

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv), copper(I) iodide (CuI, 10 mol%), the ligand (if applicable, e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., DMSO) via syringe, followed by the amine (1.5 equiv).

-

Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-amino-1-propyl-1H-pyrazole derivative.

Mandatory Visualizations

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Caption: Decision tree for catalyst selection in the amination of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-iodo-1-propyl-1H-pyrazole. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies described herein detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C3-position of the pyrazole core.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds, such as boronic acids and esters. This reaction is widely used to synthesize 3-aryl- or 3-heteroaryl-1-propyl-1H-pyrazoles.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | ~92 |

| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 8 | ~88 |

| 4 | (E)-Styrylboronic acid | XPhos Pd G2 (2) | - | Cs₂CO₃ | THF | 70 | 12 | ~90 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon (or Nitrogen) gas

-

Schlenk tube or other suitable reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-1-propyl-1H-pyrazole.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction